molecular formula C30H61NO2 B3093566 N-12:0-1-Deoxysphinganine CAS No. 1246298-40-7

N-12:0-1-Deoxysphinganine

Cat. No.: B3093566
CAS No.: 1246298-40-7
M. Wt: 467.8 g/mol
InChI Key: DQGYOBJTRPLKRT-URLMMPGGSA-N
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Description

Chemical Identity:
Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- (CAS: 74713-60-3) is a synthetic sphingolipid analogue classified as an N-acylated sphingosine derivative. Its systematic IUPAC name is N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-dodecanamide .

Properties

IUPAC Name

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h28-29,32H,4-27H2,1-3H3,(H,31,33)/t28-,29+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGYOBJTRPLKRT-URLMMPGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- typically involves the reaction of dodecanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors or batch processing with automated control systems. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological membranes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Properties :

  • Molecular formula: C₃₀H₅₉NO₃
  • Molecular weight : 489.79 g/mol
  • Key structural features: A 12-carbon dodecanoyl chain (C12:0) linked to a sphingosine backbone. Stereospecific hydroxyl groups at C1 and C2 positions. A trans (E)-configured double bond at the C3 position of the sphingoid base .

Biological Relevance :
This compound mimics natural ceramides, which are critical for lipid raft formation, cell signaling, and apoptosis. Its synthetic modifications enhance stability and enable studies on membrane dynamics .

Comparison with Structural Analogues

Variations in Acyl Chain and Sphingoid Base

Compound Name Molecular Formula Key Structural Differences Biological Impact Reference
Target Compound C₃₀H₅₉NO₃ C12:0 acyl chain; C1-methyl, C2-hydroxy Modulates lipid raft stability
N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-2-methylheptadecyl]dodecanamide C₃₀H₅₉NO₃ C1-hydroxymethyl instead of methyl Increased hydrophilicity; altered membrane partitioning
N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]dodecanamide (CAS 1246298-55-4) C₂₉H₅₇NO₂ Shorter sphingoid base (C17 vs. C18); unsaturated bond at C3 Reduced cholesterol interaction in lipid rafts
Hexadecanamide, N-[(1S,2R,3Z)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]- C₃₄H₆₇NO₃ C16:0 acyl chain; cis (Z)-configured double bond Altered membrane curvature and signaling

Key Findings :

  • The C1-methyl group in the target compound enhances hydrophobicity compared to hydroxymethyl analogues, promoting deeper integration into lipid bilayers .
  • Unsaturated bonds (e.g., 3E vs. 3Z) influence membrane fluidity and protein binding. For example, 3E isomers stabilize cholesterol-rich domains, while 3Z isomers disrupt them .

Modifications in Polar Headgroups

Compound Name Molecular Formula Headgroup Modification Functional Role Reference
Target Compound C₃₀H₅₉NO₃ Unmodified hydroxyl groups Baseline ceramide activity
N-Dodecanoyl-sulfatide (CAS 852100-88-0) C₃₆H₆₉NO₁₁S 3-O-sulfo-β-D-galactopyranosyl group Enhances protein recruitment in myelin
C12NBD-Ceramide (CAS 202850-01-9) C₃₆H₆₁N₅O₆ Fluorescent nitrobenzoxadiazole (NBD) tag Enables live-cell imaging but reduces bioactivity

Key Findings :

  • Sulfatide derivatives (e.g., N-Dodecanoyl-sulfatide) exhibit stronger interactions with myelin proteins due to the sulfated galactose headgroup, making them critical for neurological studies .
  • Fluorescent tags (e.g., NBD) compromise membrane permeability and enzymatic processing, limiting their use in functional assays despite utility in imaging .

Simplified Structural Analogues

Compound Name Molecular Formula Structural Simplification Applications Reference
Target Compound C₃₀H₅₉NO₃ Full sphingosine backbone Lipid raft studies
N-(2-Hydroxyethyl)-dodecanamide C₁₆H₃₃NO₂ Replaces sphingoid base with hydroxyethyl Surfactant research; lacks biological activity
N-(2-Hydroxy-2-methylpropyl)-dodecanamide C₁₆H₃₃NO₂ Branched hydroxypropyl group Industrial emulsifiers; non-bioactive

Key Findings :

  • Simplified analogues lack the stereochemical complexity of sphingolipids, rendering them biologically inert but useful in industrial applications .

Research Implications

  • Lipid Raft Studies : The target compound’s methyl group and saturated acyl chain stabilize cholesterol-rich domains more effectively than unsaturated or polar-headgroup analogues .
  • Therapeutic Potential: Cyclopropanated analogues (e.g., CAS 1246298-55-4) show promise in modulating ceramide-metabolizing enzymes, such as dihydroceramide desaturase, for cancer therapy .
  • Limitations : Fluorescent or sulfated derivatives, while experimentally versatile, may artifactually alter membrane dynamics .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP PSA (Ų) Reference
Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- 489.79 8.2 66.4
N-Dodecanoyl-sulfatide 724.00 6.5 110.0
C12NBD-Ceramide 659.90 11.44 166.3

Biological Activity

Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- is a complex organic compound notable for its unique stereochemistry and functional groups, which include both a hydroxyl and a methyl group on the heptadecyl chain. This structure imparts distinct biological properties that are currently under investigation for various applications in biology and medicine.

The molecular formula of Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- is C30H61NOC_{30}H_{61}NO with a molecular weight of 467.81 g/mol. The compound is characterized by its amide bond formed between dodecanoic acid and a hydroxylated fatty amine, which contributes to its biological activity.

Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- acts primarily through its interaction with cellular membranes and signaling pathways. The following mechanisms have been identified:

  • Cell Membrane Interaction : The compound integrates into lipid bilayers, affecting membrane fluidity and permeability.
  • Signaling Pathways : It may influence pathways related to inflammation and cell survival through modulation of lipid metabolism enzymes such as ceramidases .

Biological Activities

Research has highlighted several biological activities associated with Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
  • Antimicrobial Properties : There is evidence indicating that this compound exhibits antimicrobial activity against various pathogens, which could be beneficial in developing new antimicrobial agents .
  • Role in Skin Health : Due to its structural similarity to ceramides, it is being investigated for its role in skin barrier function and potential applications in dermatological formulations .

Case Studies and Research Findings

Several studies have explored the biological activity of Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-:

  • In Vitro Studies : Research conducted on human keratinocytes showed that this compound enhances cell proliferation and migration, suggesting its utility in wound healing applications.
  • Animal Models : In murine models of dermatitis, topical application of Dodecanamide resulted in reduced inflammation and improved skin barrier function compared to controls .
  • Antimicrobial Testing : A study demonstrated that Dodecanamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro, indicating its potential as a natural preservative in cosmetic formulations .

Comparison with Similar Compounds

Dodecanamide can be compared with other lipid-based compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
N-Dodecanoyl-sulfatide Contains a sulfo groupInvolved in signaling pathways
C12 NBD-Ceramide Fluorescent tagUsed in biological studies
Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl] Unsaturated fatty acid derivativeSimilar anti-inflammatory properties

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